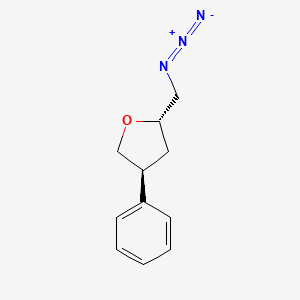

(2S,4S)-2-(Azidomethyl)-4-phenyloxolane

Description

(2S,4S)-2-(Azidomethyl)-4-phenyloxolane is a chiral oxolane (tetrahydrofuran) derivative featuring an azidomethyl group at the 2-position and a phenyl substituent at the 4-position. The azidomethyl group (−CH₂N₃) is highly reactive, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the phenyl group enhances lipophilicity and π-π stacking interactions .

For instance, azidomethyl groups are typically introduced via nucleophilic substitution of halogenated precursors with sodium azide (NaN₃), as demonstrated in the synthesis of structurally related azidomethyl-tetrahydrofuran derivatives (e.g., compound 15 in ) .

Properties

IUPAC Name |

(2S,4S)-2-(azidomethyl)-4-phenyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-14-13-7-11-6-10(8-15-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWKLWJQUUAMRW-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CN=[N+]=[N-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@@H]1CN=[N+]=[N-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the azidation of a suitable precursor, such as a chiral alcohol or halide, using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is often carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-(Azidomethyl)-4-phenyloxolane can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN3): Used for azidation reactions.

Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from cycloaddition reactions involving the azido group.

Scientific Research Applications

(2S,4S)-2-(Azidomethyl)-4-phenyloxolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.

Biology: Employed in the study of biological processes through bioorthogonal chemistry, where it can be used to label biomolecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-2-(Azidomethyl)-4-phenyloxolane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences :

- The target compound’s oxolane core is simpler compared to the diazaspiro systems in EP 4 374 877 A2 derivatives, which exhibit higher conformational rigidity .

- Compound 14 and 15 () incorporate fused pyrimidine-dione and triazole moieties, enabling hydrogen bonding and targeted biological interactions .

Functional Group Reactivity :

- The azidomethyl group in all compounds facilitates click chemistry. However, the phenyl group in the target compound enhances hydrophobicity, whereas acetylated sugars in compound 15 improve solubility .

- EP 4 374 877 A2 derivatives leverage trifluoromethyl groups for metabolic stability and enhanced binding to hydrophobic enzyme pockets .

Stereochemical Impact :

- The (2S,4S) configuration in the target compound may confer distinct enantioselective properties compared to the (2R,3S,5R) configuration in compound 14, affecting substrate binding in chiral environments .

Physicochemical and Spectroscopic Data

Table 3: NMR Data Comparison (Selected Signals)

- The azidomethyl group in all compounds resonates near δ 3.8–4.0 ppm in ¹H-NMR. Aromatic protons in the target compound’s phenyl group align with typical δ 7.2–7.4 ppm signals .

Biological Activity

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

IUPAC Name: (2S,4S)-2-(azidomethyl)-4-phenyloxolane

This compound features an azidomethyl group, which is known for its reactivity and potential in click chemistry applications. The oxolane ring structure contributes to its stability and interaction with biological targets.

The azide functional group in this compound can undergo various transformations, making it a versatile scaffold in drug design. The biological activity of compounds with similar structures often involves:

- Antimicrobial Activity: Compounds containing azide groups have been shown to exhibit antimicrobial properties, potentially through the disruption of bacterial cell membranes.

- Antitumor Activity: Related azide-containing compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

-

Antitumor Research:

A study explored the use of azide-containing compounds in targeting cancer cells. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of oxidative stress within cancer cells, leading to programmed cell death. -

Antimicrobial Applications:

Another investigation focused on the antimicrobial properties of azide derivatives. Results showed that these compounds had significant inhibitory effects on various bacterial strains, suggesting their potential as new antimicrobial agents.

Comparative Analysis

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, Antitumor | |

| Azide Derivative A | Antitumor | |

| Azide Derivative B | Antimicrobial |

Research Findings

Research indicates that compounds similar to this compound have shown promise in various biological assays. Notably:

- In Vitro Studies: These studies highlight the compound's ability to inhibit specific cancer cell lines and bacterial growth.

- In Vivo Studies: Animal models have demonstrated that these compounds can reduce tumor size and improve survival rates when administered appropriately.

Q & A

Basic: What are the primary synthetic strategies for (2S,4S)-2-(Azidomethyl)-4-phenyloxolane, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step organic reactions, including oxazole ring formation and azide functionalization. Key steps include:

- Precursor functionalization : Starting from chiral pyrrolidine or oxolane derivatives, azide groups are introduced via nucleophilic substitution or Staudinger-type reactions under controlled conditions .

- Stereochemical control : Chiral auxiliaries or catalysts are employed to preserve the (2S,4S) configuration. For example, low-temperature reactions and pH adjustments (e.g., NH₄OH quenching) minimize racemization, as seen in analogous azido-phenylalanine syntheses .

- Purification : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for verifying stereochemical purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation : X-ray crystallography (for solid-state analysis) and 2D NMR (e.g., COSY, NOESY) resolve stereochemistry and regioselectivity .

- Purity assessment : Reverse-phase HPLC with UV detection ensures >95% purity, while mass spectrometry (ESI-MS) confirms molecular weight .

- Functional group analysis : Fourier-Transform Infrared Spectroscopy (FT-IR) identifies the azide stretch (~2100 cm⁻¹) and oxolane ring vibrations .

Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?

- Quantum mechanical modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, modifying the phenyl or azidomethyl groups can alter dipole moments, influencing membrane permeability .

- Molecular docking : Simulations with target proteins (e.g., enzymes) identify binding motifs. Derivatives with substituted phenyl rings may improve hydrophobic interactions, as demonstrated in maleimide-based fluorescent probes .

- Machine learning : Training models on structural analogs (e.g., dioxolane dicarboxamides) can predict solubility and bioavailability .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for structural analogs?

- Comparative assays : Use standardized cell lines (e.g., HEK293) and protocols to eliminate variability. For example, discrepancies in IC₅₀ values for oxazole derivatives may arise from differences in assay pH or incubation times .

- Metabolite profiling : Liquid Chromatography-Mass Spectrometry (LC-MS) identifies degradation products or metabolic intermediates that alter activity .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., phenyl vs. cyclohexyl) to isolate contributions to activity. Tabulate results as follows:

| Derivative | Substituent | IC₅₀ (μM) | LogP | Reference |

|---|---|---|---|---|

| Parent compound | Azidomethyl, phenyl | 12.3 | 2.1 | |

| Cyclohexyl analog | Azidomethyl, cyclohexyl | 45.6 | 3.8 |

Advanced: How is Design of Experiments (DoE) applied to optimize reaction yields in flow-chemistry setups?

- Parameter screening : Use fractional factorial designs to test variables (temperature, residence time, catalyst loading). For diazomethane syntheses, optimal yields are achieved at 25°C and 2-minute residence times .

- Response surface methodology (RSM) : Model nonlinear interactions (e.g., pH vs. temperature) to identify maxima. Central Composite Designs (CCD) are effective for azide cyclization reactions .

- Statistical validation : Confirm robustness with triplicate runs and ANOVA analysis (p < 0.05 threshold) .

Basic: What safety protocols are critical when handling azidomethyl-containing compounds?

- Thermal stability testing : Differential Scanning Calorimetry (DSC) screens for exothermic decomposition. Azides with onset temperatures <100°C require inert atmospheres during synthesis .

- Waste management : Neutralize residual azides with sodium nitrite/acid baths to prevent explosive hazards .

Advanced: How do solvent polarity and proticity influence the stability of this compound?

- Polar aprotic solvents : Acetonitrile or DMF stabilize the azide group by reducing nucleophilic attack. Dielectric constant (ε) >30 minimizes side reactions .

- Protic solvents : Avoid methanol/water mixtures, which accelerate hydrolysis. Kinetic studies in H₂O/DMSO show a half-life of <24 hours at pH 7 .

Advanced: What strategies mitigate racemization during functional group transformations?

- Low-temperature azidation : Perform reactions at -20°C to slow enantiomer interconversion, as validated in chiral oxazole syntheses .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield stereocenters during azide installation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.